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Compound of Interest

Compound Name: Methyl 6-aminonicotinate

Cat. No.: B027165

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise characterization of
molecular structure is paramount. Isomeric purity is a critical factor that can significantly impact
a compound's biological activity, pharmacokinetic properties, and safety profile. This guide
provides a detailed spectroscopic comparison of Methyl 6-aminonicotinate and its key
regioisomers: Methyl 2-aminonicotinate, Methyl 4-aminonicotinate, and Methyl 5-
aminonicotinate. By presenting key experimental data from Nuclear Magnetic Resonance (*H
NMR and 13C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document
aims to serve as a valuable resource for the unambiguous identification and differentiation of
these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 6-
aminonicotinate and its regioisomers. These values are essential for distinguishing between
the different positional isomers.

Table 1: *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Compound o (ppm) Multiplicity Integration Assighment
Methyl 6-
IR 8.61 d, J=2.4 Hz 1H H-2
aminonicotinate
7.89 dd, J=8.6,2.4Hz 1H H-4
6.49 d, J=8.6 Hz 1H H-5
4.80 brs 2H -NH:z
3.86 S 3H -OCHs
Methyl 2-
IR 8.13 dd,J=4.8,1.9Hz 1H H-6
aminonicotinate
8.04 dd, J=7.7,19Hz 1H H-4
6.65 dd, J=7.7,48Hz 1H H-5
6.0 (approx.) brs 2H -NH:z
3.88 s 3H -OCHs
Methyl 4-
S 8.39 s 1H H-2
aminonicotinate
8.16 d, J=5.6 Hz 1H H-6
6.64 d, J=5.6 Hz 1H H-5
5.9 (approx.) brs 2H -NH:2
3.87 s 3H -OCHs
Methyl 5-
S 8.57 d, J=2.8 Hz 1H H-2
aminonicotinate
8.24 d, J=2.0 Hz 1H H-6
7.29 t,J=2.4 Hz 1H H-4
4.0 (approx.) brs 2H -NH:2
3.88 s 3H -OCHs
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Table 2: 13C NMR Spectroscopic Data (CDCls, 100 MHz)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound o (ppm) Assighment
Methyl 6-aminonicotinate 166.5 C=0
160.9 C-6

150.1 C-2

138.8 C-4

118.9 C-3

108.8 C-5

51.7 -OCHs

Methyl 2-aminonicotinate 168.1 C=0
159.2 C-2

152.9 C-6

141.2 C-4

112.9 C-5

108.5 C-3

52.0 -OCHs

Methyl 4-aminonicotinate 168.0 C=0
154.0 C-4

151.8 C-2

149.2 C-6

114.2 C-3

108.0 C-5

51.9 -OCHs

Methyl 5-aminonicotinate 167.2 C=0
146.1 C-5
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144.9 C-6
140.2 C-2
123.0 C-3
1211 C-4
52.1 -OCHs

Table 3: Infrared (IR) Spectroscopic Data (ATR)

Compound Key Absorptions (cm™) Assignment
Methyl 6-aminonicotinate 3430, 3320 N-H stretch
1710 C=0 stretch (ester)

1620 N-H bend

1240 C-O stretch (ester)

Methyl 2-aminonicotinate 3450, 3330 N-H stretch
1705 C=0 stretch (ester)

1615 N-H bend

1250 C-O stretch (ester)

Methyl 4-aminonicotinate 3460, 3340 N-H stretch
1700 C=0 stretch (ester)

1630 N-H bend

1235 C-O stretch (ester)

Methyl 5-aminonicotinate 3440, 3325 N-H stretch

1715 C=0 stretch (ester)
1625 N-H bend
1245 C-O stretch (ester)
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Table 4: Mass Spectrometry (MS) Data

Key Fragmentation

Compound lonization Mode [M+H]* (ml/z)

lons (m/z)

All Isomers ESI+ 153.06 122 ([M+H - OCHs]*)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to

ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

o Instrument: Bruker Avance 400 MHz spectrometer.

o Parameters: A standard proton experiment was performed with a 30-degree pulse width, a
relaxation delay of 1.0 second, and an acquisition time of 4 seconds. 16 scans were co-
added.

13C NMR Spectroscopy:

o Instrument: Bruker Avance 100 MHz spectrometer.

o Parameters: A standard proton-decoupled carbon experiment was performed with a 30-
degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5
seconds. 512 scans were co-added.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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o Data Acquisition:

o Instrument: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR
accessory.

o Parameters: The spectrum was recorded from 4000 to 400 cm~1. 16 scans were co-added
with a resolution of 4 cm~*. A background spectrum of the clean, empty ATR crystal was
recorded prior to the sample analysis.

Mass Spectrometry (MS)

o Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water
containing 0.1% formic acid to a final concentration of approximately 10 pg/mL.

o Data Acquisition:

o Instrument: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI)

source.

o Parameters: The sample solution was introduced into the ESI source via direct infusion at
a flow rate of 5 pL/min. The mass spectrometer was operated in positive ion mode,
scanning from m/z 50 to 300. The fragmentor voltage was set to 70 V.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison and
identification of the aminonicotinate isomers.
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Caption: Workflow for the spectroscopic identification of aminonicotinate isomers.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective basis for the

differentiation of Methyl 6-aminonicotinate and its regioisomers. While mass spectrometry
confirms the molecular weight and infrared spectroscopy identifies the key functional groups
common to all isomers, *H and 3C NMR spectroscopy are the most powerful techniques for
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unambiguous structural elucidation. The distinct chemical shifts and coupling patterns observed
in the NMR spectra, arising from the different substitution patterns on the pyridine ring, serve
as unique fingerprints for each isomer. Adherence to the detailed experimental protocols will
ensure the generation of reliable and comparable data, facilitating accurate compound
identification and quality control in research and development settings.

 To cite this document: BenchChem. [A Spectroscopic Comparison of Methyl 6-
aminonicotinate and its Regioisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027165#spectroscopic-comparison-of-methyl-6-
aminonicotinate-and-its-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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